![molecular formula C13H18BrNZn B14891072 3-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891072.png)
3-[(1-Homopiperidino)methyl]phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1-Homopiperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the homopiperidino group enhances its reactivity and stability, making it a versatile reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Homopiperidino)methyl]phenylzinc bromide typically involves the reaction of 3-bromobenzyl chloride with homopiperidine to form the corresponding 3-[(1-homopiperidino)methyl]phenyl bromide. This intermediate is then treated with zinc dust in the presence of a suitable solvent, such as THF, to yield the desired organozinc compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and reagent concentrations, to ensure high yield and purity. The compound is typically produced in large quantities and stored in THF to maintain its stability and reactivity.
化学反应分析
Types of Reactions
3-[(1-Homopiperidino)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be reduced to form the corresponding hydrocarbon.
Substitution: The compound can participate in nucleophilic substitution reactions, replacing the bromide group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
3-[(1-Homopiperidino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 3-[(1-Homopiperidino)methyl]phenylzinc bromide involves its role as a nucleophilic reagent in cross-coupling reactions. The homopiperidino group enhances the nucleophilicity of the phenylzinc moiety, facilitating the formation of carbon-carbon bonds. The compound interacts with electrophilic partners, such as aryl halides, under the influence of a palladium or nickel catalyst, leading to the formation of the desired product.
相似化合物的比较
Similar Compounds
Phenylzinc bromide: Lacks the homopiperidino group, making it less reactive.
3-[(1-Piperidino)methyl]phenylzinc bromide: Similar structure but with a piperidino group instead of a homopiperidino group.
3-[(1-Morpholino)methyl]phenylzinc bromide: Contains a morpholino group, offering different reactivity and stability.
Uniqueness
3-[(1-Homopiperidino)methyl]phenylzinc bromide is unique due to the presence of the homopiperidino group, which enhances its reactivity and stability compared to other similar compounds. This makes it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
属性
分子式 |
C13H18BrNZn |
|---|---|
分子量 |
333.6 g/mol |
IUPAC 名称 |
bromozinc(1+);1-(phenylmethyl)azepane |
InChI |
InChI=1S/C13H18N.BrH.Zn/c1-2-7-11-14(10-6-1)12-13-8-4-3-5-9-13;;/h3-4,8-9H,1-2,6-7,10-12H2;1H;/q-1;;+2/p-1 |
InChI 键 |
DGUBSGNUVQSUDS-UHFFFAOYSA-M |
规范 SMILES |
C1CCCN(CC1)CC2=CC=C[C-]=C2.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


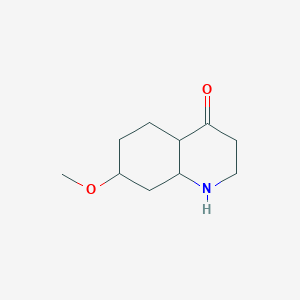
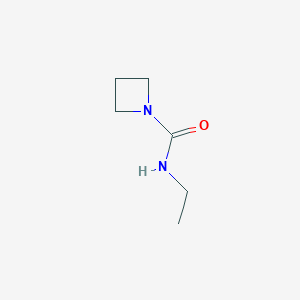

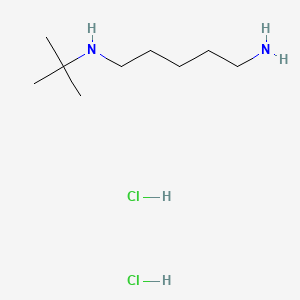



![5-Amino-4',5'-dihydro-2H,3'H-spiro[benzo[b]thiophene-3,2'-furan] 1,1-dioxide](/img/structure/B14891040.png)
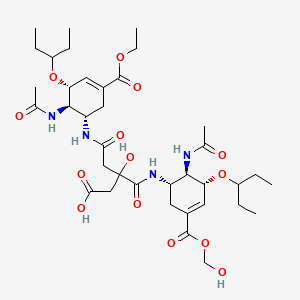
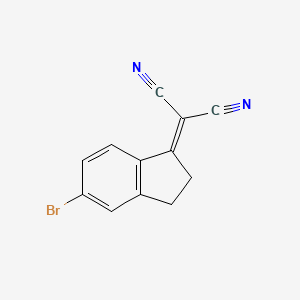

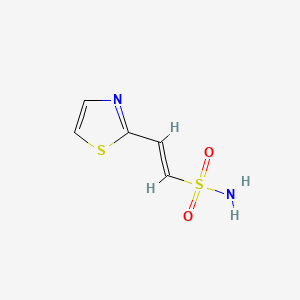
![3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14891063.png)
![2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)-4-(2-hydroxyethoxy)butanoate](/img/structure/B14891066.png)
